N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
This compound is a structurally complex molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a 4-fluorobenzo[d]thiazol-2-yl moiety via a carboxamide bridge. A pyrazole-ethyl substituent further diversifies its architecture. However, detailed pharmacological or synthetic data for this specific compound remain scarce in publicly available literature as of 2025, necessitating structural and functional comparisons with analogs for context.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c22-15-3-1-4-18-19(15)24-21(30-18)26(10-9-25-8-2-7-23-25)20(27)14-5-6-16-17(13-14)29-12-11-28-16/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNOZPYZRANPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for medicinal chemistry.
Chemical Structure and Properties
The compound features several pharmacologically relevant moieties, including pyrazole and benzothiazole structures. Its molecular formula is with a molecular weight of approximately 394.5 g/mol. The compound can be classified as a carboxamide and heterocyclic compound , which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole and thiazole derivatives. For instance, compounds similar to this compound have shown activity against various bacterial strains.
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 62.5 |
| 10b | S. aureus | 18 | 31.25 |
| 10c | P. mirabilis | 17 | 62.5 |
| 10d | B. subtilis | 20 | 31.25 |
The above table summarizes the antimicrobial activity observed in related compounds, indicating that modifications in the structure can enhance efficacy against specific pathogens .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Research indicates that similar pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives have shown up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .
Anticancer Potential
Emerging data suggest that compounds containing pyrazole and thiazole frameworks may act as apoptosis inducers in cancer cells. In vitro studies have demonstrated that these compounds can trigger apoptotic pathways in various cancer cell lines, highlighting their potential as therapeutic agents .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of pyrazole-thiazole derivatives and evaluated their biological activities. The derivatives showed promising results against Gram-positive and Gram-negative bacteria, with some exhibiting lower MIC values than standard antibiotics .
- Mechanistic Insights : Another research focused on the mechanism of action for similar compounds, revealing that they may interact with specific cellular pathways to exert their biological effects, including modulation of enzyme activity related to inflammation and microbial resistance .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic pathways that integrate various functional groups and heterocycles. Key steps include:
- Reagents : The synthesis often employs pyrazole, benzo[d]thiazole, and dioxin derivatives.
- Conditions : Controlled temperature, specific solvents (such as dimethylformamide or ethanol), and reaction times are critical for achieving high yields and purity.
- Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of the synthesized compound .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Properties : Preliminary studies suggest that it may interact with specific cellular pathways involved in cancer proliferation. Its binding affinity to PPARγ (Peroxisome Proliferator-Activated Receptor gamma) has been highlighted, with EC50 values indicating competitive binding activity ranging from 215 nM to 5.45 μM .
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, which is critical in various chronic diseases.
- Neuroprotective Effects : Its unique structural features may contribute to neuroprotective properties, making it a candidate for further studies in neurodegenerative conditions .
Applications in Medicinal Chemistry
The diverse biological activities of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide open up several avenues for research and application:
Drug Development
This compound is being investigated for its potential as a lead compound in the development of new therapeutic agents targeting metabolic diseases and cancers. The structural diversity allows for modifications that can enhance efficacy and reduce side effects.
Research Tool
Due to its specific interactions with biological targets like PPARγ, it serves as a valuable research tool for studying metabolic pathways and receptor signaling mechanisms.
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds that share structural similarities with this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Key Observations :
- The target compound shares a heterocyclic carboxamide framework with 9k but diverges in core structure (dihydrodioxine vs. benzofuran). Its 4-fluorobenzo[d]thiazole group may enhance metabolic stability compared to 9k’s nitro and thiophene substituents.
Spectroscopic and Analytical Data
While the target compound’s spectral data are unavailable, comparisons with analogs suggest:
- 1H NMR : The pyrazole protons in the target compound would resonate near δ 7.5–8.0 ppm, similar to 9k’s pyrazole signals . The dihydrodioxine’s methylene protons may appear as a multiplet at δ 4.0–4.5 ppm.
- IR Spectroscopy : A strong carbonyl stretch (~1680–1700 cm⁻¹) would confirm the carboxamide group, analogous to 1l’s ester carbonyls .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) would validate molecular ion peaks, as demonstrated for 1l (m/z 551.56, calc. 551.53) .
Q & A
Basic: What are the key steps in synthesizing N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide?
The synthesis involves:
- Coupling reactions : Amide bond formation between the dihydrobenzo[b][1,4]dioxine-6-carboxylic acid derivative and the 4-fluorobenzo[d]thiazol-2-amine intermediate under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .
- Heterocyclic functionalization : Introduction of the pyrazole moiety via nucleophilic substitution or click chemistry .
- Purification : Column chromatography or recrystallization, monitored by TLC, followed by characterization via -/-NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Advanced: How can reaction conditions be optimized to improve yields of the final compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane (DCM) minimizes side reactions in coupling steps .
- Catalyst choice : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in heterocyclic substitutions .
- Temperature control : Lower temperatures (0–5°C) suppress decomposition during sensitive steps (e.g., amide bond formation), while reflux conditions (80–100°C) accelerate ring-closing reactions .
- Statistical optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., solvent ratio, temperature) and predict optimal conditions .
Basic: What spectroscopic methods are critical for characterizing this compound?
- NMR spectroscopy : -NMR confirms proton environments (e.g., fluorobenzothiazole aromatic protons at δ 7.8–8.2 ppm; dihydrodioxine protons as a singlet at δ 4.2–4.5 ppm). -NMR identifies fluorine substituents .
- Mass spectrometry : HRMS validates molecular weight (expected ~470–500 g/mol) and fragments (e.g., loss of the pyrazole-ethyl group at m/z ~120) .
- IR spectroscopy : Carboxamide C=O stretch (~1650–1680 cm) and benzothiazole C=N absorption (~1600 cm) .
Advanced: How does this compound interact with biological targets, and what assays validate its pharmacological potential?
- Target engagement : The fluorobenzothiazole moiety may intercalate with DNA or inhibit kinases via hydrogen bonding, while the dihydrodioxine group enhances lipophilicity for membrane penetration .
- In vitro assays :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC values <10 μM suggest anticancer potential) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) with IC determination .
- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in target active sites, validated by X-ray crystallography using SHELX refinement .
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Validation protocols :
- Re-run assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Adjust docking parameters (e.g., solvent models, flexible side chains) to better match crystallographic data .
- Perform free-energy perturbation (FEP) calculations to refine binding energy predictions .
- Data reconciliation : Cross-check NMR assignments (e.g., -DEPT for quaternary carbons) to rule out misassigned structural features impacting activity .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications :
- Replace the 4-fluorobenzo[d]thiazole with a 4-chloro or 4-bromo analog to assess halogen effects on target affinity .
- Substitute the pyrazole-ethyl group with morpholinoethyl to modulate solubility .
- Functional group analysis :
- Introduce electron-withdrawing groups (e.g., nitro) on the dihydrodioxine ring to enhance metabolic stability .
- Test methyl/methoxy substitutions on the benzothiazole to optimize steric interactions .
Basic: What are the compound’s stability profiles under varying storage conditions?
- Degradation pathways : Hydrolysis of the carboxamide bond in acidic/basic conditions or oxidation of the dihydrodioxine ring .
- Stability testing :
- Accelerated stability studies (40°C/75% RH) with HPLC monitoring for degradation products .
- Light exposure tests (ICH Q1B) to assess photolytic decomposition .
Advanced: How can computational methods predict metabolic pathways?
- In silico tools :
- CYP450 metabolism : Use StarDrop or MetaDrug to identify likely oxidation sites (e.g., benzylic positions on the dihydrodioxine) .
- Glucuronidation : Predict sites for phase II metabolism using GLUE software .
- Experimental validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
Advanced: What crystallographic challenges arise when resolving this compound’s structure?
- Crystal growth : Slow evaporation from DMSO/water mixtures yields suitable crystals, but twinning may require SHELXD for structure solution .
- Disorder modeling : Flexible pyrazole-ethyl and fluorobenzothiazole groups necessitate TLS refinement in SHELXL .
- Data quality : High-resolution (<1.0 Å) data collection (e.g., synchrotron sources) reduces ambiguity in electron density maps .
Basic: What safety precautions are essential when handling this compound?
- Toxicity : Assume cytotoxicity based on structural analogs; use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Neutralize acidic/basic byproducts before disposal and incinerate organic waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
